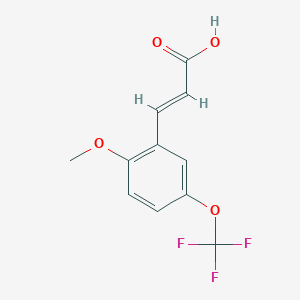
2-Methoxy-5-(trifluoromethoxy)cinnamic acid
Vue d'ensemble
Description
2-Methoxy-5-(trifluoromethoxy)cinnamic acid is a useful research compound. Its molecular formula is C11H9F3O4 and its molecular weight is 262.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
2-Methoxy-5-(trifluoromethoxy)cinnamic acid, a derivative of cinnamic acid, has garnered attention for its diverse biological activities. This compound, with the molecular formula and a molecular weight of 262.18 g/mol, exhibits potential therapeutic effects including antimicrobial, antidiabetic, and anticancer properties. This article synthesizes findings from various studies to highlight the biological activities associated with this compound.
Antimicrobial Activity
Research indicates that methoxylated derivatives of cinnamic acid, including this compound, exhibit significant antimicrobial properties. A study demonstrated that these compounds can inhibit the growth of various bacterial strains, making them potential candidates for developing new antimicrobial agents .
Antidiabetic Effects
This compound has shown promise in antidiabetic applications. It is believed to enhance insulin secretion and improve pancreatic β-cell function. In vitro studies indicated that this compound could inhibit carbohydrate digestion and glucose uptake, which are crucial mechanisms in managing diabetes .
Table 1: Summary of Antidiabetic Activity
| Activity | Molecule | Research Model | Active Dose | Mechanism of Action |
|---|---|---|---|---|
| Antidiabetic | This compound | INS-1 cell line | 100 μM | Stimulates insulin secretion and inhibits glycation |
Hepatoprotective Properties
The hepatoprotective effects of methoxylated cinnamic acids have been well-documented. Studies on rat models have shown that these compounds can protect against liver damage induced by toxins such as carbon tetrachloride (CCl₄). They work by enhancing antioxidant enzyme activities and reducing oxidative stress in liver cells .
Table 2: Hepatoprotective Activity
| Activity | Molecule | Research Model | Active Dose | Mechanism of Action |
|---|---|---|---|---|
| Hepatoprotective | This compound | Rats/CCl₄ | 50 mg/kg | Increases antioxidant enzyme levels (GSH, SOD) |
Anticancer Potential
The cytotoxic effects of cinnamic acid derivatives on cancer cell lines have been explored extensively. This compound demonstrated selective cytotoxicity against various cancer cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer). The presence of electron-withdrawing groups like trifluoromethyl enhances its efficacy against malignancies .
Table 3: Cytotoxicity Against Cancer Cell Lines
| Cancer Cell Line | IC50 (µM) | Selectivity |
|---|---|---|
| HeLa | 42 | High |
| MCF-7 | 166 | Moderate |
Case Studies
- Gastric Lesion Protection : A study investigated the protective effects of various cinnamic acid derivatives against gastric lesions induced by hydrochloric acid and ethanol. The results indicated that compounds like this compound significantly reduced gastric damage compared to controls .
- Diabetes Management : In a controlled experiment with diabetic rats, administration of methoxylated cinnamic acids led to improved blood glucose levels and enhanced insulin sensitivity, showcasing their potential as therapeutic agents in diabetes management .
Propriétés
IUPAC Name |
(E)-3-[2-methoxy-5-(trifluoromethoxy)phenyl]prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3O4/c1-17-9-4-3-8(18-11(12,13)14)6-7(9)2-5-10(15)16/h2-6H,1H3,(H,15,16)/b5-2+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFIOOWSZDHARSN-GORDUTHDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)OC(F)(F)F)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)OC(F)(F)F)/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















